4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one
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Overview
Description
6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one is a chemical compound with the molecular formula C15H26O2 It is known for its unique structure, which includes a cyclohexenone ring substituted with a hydroxy group and a methylheptenyl side chain
Preparation Methods
The synthesis of 6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For example, the compound can be synthesized from the corresponding cyclohexenone derivative through a series of steps including hydroxy group introduction and side chain modification . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions.
Scientific Research Applications
6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the cyclohexenone ring play crucial roles in its reactivity and interactions. The compound can act as an antioxidant by donating electrons to neutralize free radicals, and it may also interact with enzymes and receptors in biological systems, influencing various biochemical pathways .
Comparison with Similar Compounds
6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one can be compared with similar compounds such as:
(1R,4R)-1-methyl-4-(6-Methylhept-5-en-2-yl)cyclohex-2-enol: This compound has a similar structure but differs in the position and type of functional groups.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione: This compound has a different substitution pattern on the cyclohexenone ring. The uniqueness of 6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one lies in its specific substitution pattern and the presence of both a hydroxy group and a methylheptenyl side chain, which confer distinct chemical and biological properties.
Properties
CAS No. |
915235-16-4 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H22O2/c1-10(2)5-4-6-11(3)12-7-8-13(15)14(16)9-12/h5,7-8,11-12,14,16H,4,6,9H2,1-3H3/t11-,12?,14?/m1/s1 |
InChI Key |
NLRKVPMURLQGJL-LKSINWNRSA-N |
SMILES |
CC(CCC=C(C)C)C1CC(C(=O)C=C1)O |
Isomeric SMILES |
C[C@H](CCC=C(C)C)C1CC(C(=O)C=C1)O |
Canonical SMILES |
CC(CCC=C(C)C)C1CC(C(=O)C=C1)O |
Synonyms |
4-[(1R)-1,5-Dimethyl-4-hexenyl]-6-hydroxy-2-cyclohexen-1-one; |
Origin of Product |
United States |
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